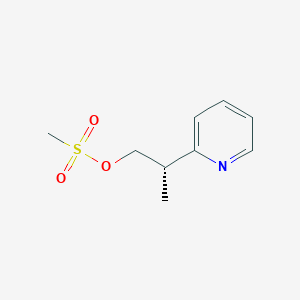
(S)-2-(pyridin-2-yl)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(pyridin-2-yl)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propyl methanesulfonate typically involves the reaction of (S)-2-(pyridin-2-yl)propan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(S)-2-(pyridin-2-yl)propan-1-ol+methanesulfonyl chloride→(S)-2-(pyridin-2-yl)propyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(pyridin-2-yl)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, although these are less common for the sulfonate ester itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.
Major Products
Nucleophilic Substitution: The major products are typically the corresponding substituted pyridine derivatives.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-(pyridin-2-yl)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-(pyridin-2-yl)propyl methanesulfonate involves the formation of a covalent bond between the methanesulfonate group and a nucleophilic site on the target molecule. This reaction can modify the structure and function of the target, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(pyridin-2-yl)propyl methanesulfonate: The enantiomer of the compound, which may have different reactivity and biological activity.
2-(pyridin-2-yl)ethyl methanesulfonate: A structurally similar compound with a shorter alkyl chain.
2-(pyridin-2-yl)propyl tosylate: A related sulfonate ester with a tosylate group instead of a methanesulfonate group.
Uniqueness
(S)-2-(pyridin-2-yl)propyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry and bioconjugation applications.
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
[(2S)-2-pyridin-2-ylpropyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-8(7-13-14(2,11)12)9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
RTPOCJKBNHDZGL-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](COS(=O)(=O)C)C1=CC=CC=N1 |
Kanonische SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)

![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
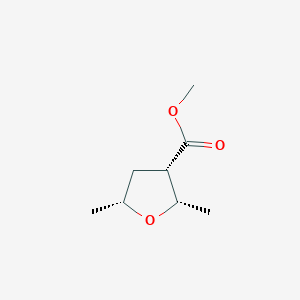
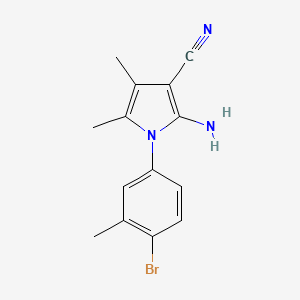
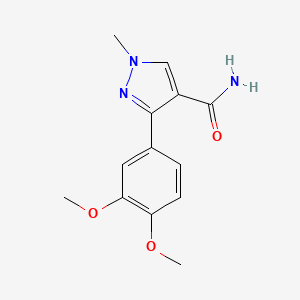
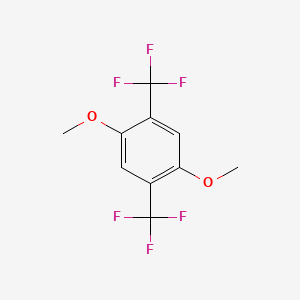
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
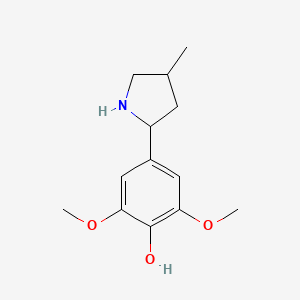
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
